molecular formula C4H2ClF3O B3041902 4,4,4-Trifluorocrotonoyl chloride CAS No. 406-92-8

4,4,4-Trifluorocrotonoyl chloride

Cat. No.: B3041902
CAS No.: 406-92-8
M. Wt: 158.5 g/mol
InChI Key: DUTDALJAKWGZSA-OWOJBTEDSA-N
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Description

4,4,4-Trifluorocrotonoyl chloride is a chemical compound with the molecular formula C₄H₂ClF₃O and a molecular weight of 158.51 g/mol . It is known for its reactivity and is used in various chemical synthesis processes. The compound is characterized by the presence of three fluorine atoms attached to a crotonoyl chloride structure, making it highly reactive and useful in organic synthesis.

Scientific Research Applications

4,4,4-Trifluorocrotonoyl chloride is used in various scientific research applications, including:

Future Directions

The high electrophilicity of 4,4,4-Trifluorobut-2-enoyl chloride suggests potential future directions in its use as a Michael acceptor for the construction of aromatic and heteroaromatic compounds . This could open up new avenues in the field of organic synthesis.

Preparation Methods

The synthesis of 4,4,4-Trifluorocrotonoyl chloride typically involves the reaction of crotonoyl chloride with a fluorinating agent. One common method is the reaction of crotonoyl chloride with trifluoromethyl hypofluorite (CF₃OF) under controlled conditions . This reaction requires careful handling due to the reactivity of the fluorinating agent and the need to control the reaction temperature and pressure.

Industrial production methods often involve the use of large-scale reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Chemical Reactions Analysis

4,4,4-Trifluorocrotonoyl chloride undergoes various types of chemical reactions, including:

Common reagents used in these reactions include amines, alcohols, thiols, and water. The major products formed depend on the specific reaction conditions and the nature of the nucleophile involved.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluorocrotonoyl chloride involves its reactivity with nucleophiles. The presence of the electron-withdrawing trifluoromethyl groups increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This leads to the formation of various substituted products depending on the nucleophile involved .

Comparison with Similar Compounds

4,4,4-Trifluorocrotonoyl chloride can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of the crotonoyl structure with trifluoromethyl groups, providing a balance of reactivity and stability that is useful in various chemical synthesis processes.

Properties

IUPAC Name

(E)-4,4,4-trifluorobut-2-enoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2ClF3O/c5-3(9)1-2-4(6,7)8/h1-2H/b2-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTDALJAKWGZSA-OWOJBTEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(F)(F)F)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(F)(F)F)\C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2ClF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

406-92-8
Record name 4,4,4-Trifluorocrotonoyl chloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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